5S,6S-DiHETE
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Overview
Description
(5S,6S)-dihydroxy-(7E,9E,11Z,14Z)-icosatetraenoic acid is a leukotriene compound having double bonds in the 7-, 9-, 11- and 14-positions and 5(S)- and 6(S)-hydroxy substituents. It has a role as a Saccharomyces cerevisiae metabolite. It is a leukotriene and a dihydroxyicosatetraenoic acid. It is functionally related to an icosa-7,9,11,14-tetraenoic acid.
(5S,6S)-di-HETE is a metabolite found in or produced by Saccharomyces cerevisiae.
Mechanism of Action
Target of Action
5S,6S-DiHETE is an anti-inflammatory lipid mediator derived from eicosapentaenoic acid (EPA) . It primarily targets the inflammatory response in the body, specifically the vascular hyperpermeability that occurs during inflammation .
Mode of Action
This compound interacts with its targets by suppressing the vascular hyperpermeability that is typically seen during inflammation . This interaction results in a decrease in inflammation and a potential alleviation of inflammatory diseases .
Biochemical Pathways
It is known that it is derived from eicosapentaenoic acid (epa), suggesting that it may be involved in the metabolism of this fatty acid
Result of Action
The primary result of this compound’s action is the suppression of vascular hyperpermeability during inflammation . This can lead to a decrease in inflammation and potentially alleviate symptoms of inflammatory diseases .
Biochemical Analysis
Biochemical Properties
5S,6S-DiHETE interacts with several enzymes, proteins, and other biomolecules. It is an enzymatic metabolite of leukotriene A4 . The compound is produced by diverse cell types in humans and other animal species . These cells may then metabolize the formed this compound to other metabolites .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The activation of the CysLT1 Receptor by this compound results in the contraction of lung parenchyma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . The compound shares a common mechanism for activating cells with other metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Properties
CAS No. |
82948-87-6 |
---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5S,6S,7Z,9Z,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11-,15-13-/t18-,19-/m0/s1 |
InChI Key |
UVZBUUTTYHTDRR-QSWMWBCCSA-N |
SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C\C=C/[C@@H]([C@H](CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |
Appearance |
Assay:≥98%A solution in ethanol |
Synonyms |
5S,6S-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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